molecular formula C22H22F2N4O3 B13749332 Ethyl 6-fluoro-1-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate CAS No. 100491-52-9

Ethyl 6-fluoro-1-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No.: B13749332
CAS No.: 100491-52-9
M. Wt: 428.4 g/mol
InChI Key: PZUKBMHEFKCGIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance in Medicinal Chemistry and Drug Discovery

This compound belongs to a class of nitrogen-containing heterocycles renowned for their antimicrobial and anti-cancer properties. The compound’s structural features—including dual fluorine atoms at positions 6 and 1-(4-fluorophenyl), a methylpiperazinyl group at position 7, and an ethyl ester at position 3—contribute to its unique pharmacological profile. Fluorine atoms enhance metabolic stability and membrane permeability, while the piperazine ring improves solubility and enables interactions with biological targets such as bacterial topoisomerases.

Recent studies on analogous 1,8-naphthyridine derivatives have demonstrated their ability to potentiate fluoroquinolone antibiotics against multi-resistant strains of Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Although direct antibacterial activity (MIC ≥ 1.024 µg/mL) may be limited, structural analogs of this compound have shown promise as antibiotic adjuvants, reducing the effective doses of norfloxacin and ofloxacin by modulating bacterial efflux pumps or target-binding affinity. These findings underscore its role in addressing antimicrobial resistance, a critical challenge in modern drug discovery.

Position within 1,8-Naphthyridine Derivative Classifications

The 1,8-naphthyridine core serves as a versatile scaffold for drug design, with substitutions at key positions dictating biological activity. Table 1 compares the substituents and molecular weights of this compound with related derivatives.

Table 1: Structural Comparison of Selected 1,8-Naphthyridine Derivatives

Compound Name Position 1 Position 6 Position 7 Position 3 Molecular Weight (g/mol)
This compound 4-Fluorophenyl Fluoro 4-Methylpiperazin-1-yl Ethyl carboxylate 428.43
6-Fluoro-2-methyl-1,8-naphthyridine H Fluoro H H 162.16
1-Ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid Ethyl Fluoro 4-Methylpiperazin-1-yl Carboxylic acid 334.35

This compound distinguishes itself through its polyfluorinated aromatic system and piperazinyl group, which are absent in simpler derivatives like 6-fluoro-2-methyl-1,8-naphthyridine. The ethyl ester at position 3 further differentiates it from carboxylic acid derivatives, which are more polar and less bioavailable. Such structural nuances highlight its optimization for balanced lipophilicity and target engagement.

Historical Context of Discovery and Early Research

The synthesis of this compound emerged from efforts to expand the therapeutic applicability of 1,8-naphthyridines, first explored in the mid-20th century for their antimalarial and antiviral properties. The introduction of fluorine atoms and piperazine rings became prevalent in the 1990s, driven by advancements in heterocyclic chemistry and the need to combat rising antibiotic resistance.

Early pharmacological studies focused on structure-activity relationships (SARs), revealing that fluorination at position 6 and piperazinyl substitution at position 7 significantly enhanced DNA gyrase inhibition in Gram-negative bacteria. Patent filings from the early 2000s describe multi-step synthetic routes to similar compounds, often involving cyclocondensation of aminopyridine precursors followed by nucleophilic aromatic substitution. While the exact discovery timeline of this compound remains unclear, its CAS registry number (100491-52-9) suggests inclusion in chemical databases by the late 20th century. Subsequent research has prioritized its role in combination therapies, aligning with global initiatives to develop non-traditional antimicrobial agents.

Properties

CAS No.

100491-52-9

Molecular Formula

C22H22F2N4O3

Molecular Weight

428.4 g/mol

IUPAC Name

ethyl 6-fluoro-1-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxo-1,8-naphthyridine-3-carboxylate

InChI

InChI=1S/C22H22F2N4O3/c1-3-31-22(30)17-13-28(15-6-4-14(23)5-7-15)20-16(19(17)29)12-18(24)21(25-20)27-10-8-26(2)9-11-27/h4-7,12-13H,3,8-11H2,1-2H3

InChI Key

PZUKBMHEFKCGIG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C2=NC(=C(C=C2C1=O)F)N3CCN(CC3)C)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Formation of the 1,8-Naphthyridine Core

The 1,8-naphthyridine scaffold is synthesized via cyclization reactions involving substituted pyridine derivatives. According to heterocyclic chemistry literature, such as the review by Desmond J. Brown, cyclization can be achieved by forming key bonds between nitrogen and carbon atoms in the pyridine ring precursors.

Typical methods involve:

  • Thermal cyclization of amino-substituted pyridine derivatives bearing ethoxycarbonyl or cyano groups.
  • Use of base catalysts like sodium ethoxide or sodium methoxide in refluxing ethanol or methanol.
  • Regioselective cyclization to ensure correct substitution patterns.

For example, 2-(2-ethoxycarbonylvinyl)-3-pyridinamine derivatives undergo base-catalyzed cyclization to yield 1,8-naphthyridine-3-carboxylates with good yields (around 70%) under reflux conditions for 2–3 hours.

Attachment of the 4-Methylpiperazinyl Group

The 7-position substitution with 4-methylpiperazin-1-yl is commonly performed by nucleophilic substitution reactions:

  • Reacting a 7-chloro or 7-bromo derivative of the naphthyridine core with 4-methylpiperazine under controlled conditions.
  • The reaction typically proceeds in polar aprotic solvents at elevated temperatures.
  • The use of base catalysts to facilitate substitution.

This step is crucial for biological activity and is well-documented in European patent EP0058614A1, which describes processes for preparing 7-(1-piperazinyl) substituted naphthyridines, including handling of sesquihydrate forms for stability.

Formation of the Ethyl Ester Group

The esterification at the 3-carboxylate position is usually achieved by:

  • Direct esterification of the corresponding carboxylic acid with ethanol in the presence of acid catalysts.
  • Use of ethyl chloroformate or other ethylating agents under mild conditions.
  • Alternatively, starting from ethyl ester-substituted precursors during the ring formation step.

Hydrolysis and re-esterification steps are also employed to optimize purity and yield, as described in hydrolysis process patents.

Purification and Crystallization

The final compound is often isolated as a sesquihydrate or trihydrate form to enhance stability and handling:

  • Controlled hydration/dehydration cycles are used to obtain the desired hydrate form.
  • Drying at 70–80°C eliminates adhering water.
  • Protection from light, heat, and moisture is essential due to compound sensitivity.
  • Crystallization from aqueous or alcoholic solvents under controlled humidity and temperature conditions.

These protocols are detailed in patent EP0058614A1, which emphasizes environmental controls during handling to maintain compound integrity.

Summary of Reaction Conditions and Yields

Step Reaction Type Conditions Yield (%) Notes
Naphthyridine core formation Base-catalyzed cyclization NaOEt or NaOMe, EtOH or MeOH, reflux 2–3 h 70–89 Regioselectivity critical
Fluorination Electrophilic/nucleophilic Fluorinated precursors or substitution Variable Fluorine introduction before or after ring closure
Piperazinyl substitution Nucleophilic substitution Polar aprotic solvent, elevated temp High Requires base catalyst, careful control
Esterification Ester formation Acid catalysis or ethylating agents High Can be direct or post-hydrolysis
Purification/crystallization Hydrate formation Controlled humidity and temp, drying 70–80°C N/A Protect from light and moisture

Research Findings and Considerations

  • The compound's stability is sensitive to light and moisture, necessitating careful handling during synthesis and storage.
  • Hydrate forms (sesquihydrate and trihydrate) show reversible conversion depending on environmental conditions, influencing formulation strategies.
  • Hydrolysis of quinolone carboxylic esters is a key step in modifying the ester group, with patented processes optimizing this reaction for yield and purity.
  • The synthetic routes are well-established in patent literature, with variations depending on the availability of fluorinated intermediates and desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-fluoro-1-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The fluorine atoms can be substituted with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further explored for their biological activities.

Scientific Research Applications

Biological Activities

Ethyl 6-fluoro-1-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate exhibits a broad spectrum of biological activities, making it a subject of interest in medicinal chemistry. Research has indicated several applications:

Antimicrobial Activity

Studies have shown that compounds within the naphthyridine class possess significant antimicrobial properties. Ethyl 6-fluoro derivatives have demonstrated effectiveness against various bacterial strains, indicating potential use in developing new antibiotics.

Anticancer Properties

Preliminary investigations suggest that this compound may inhibit tumor growth and induce apoptosis in cancer cells. Its mechanism involves interaction with specific cellular pathways that regulate cell proliferation and survival.

Neurological Applications

Due to its piperazine component, the compound may exhibit neuroprotective effects. Research indicates potential applications in treating neurodegenerative diseases by modulating neurotransmitter systems.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step synthetic routes. Common methods include:

StepReaction TypeReagents
1Nucleophilic substitutionFluorinated phenol derivatives
2CyclizationPiperazine derivatives
3EsterificationEthyl chloroformate

These synthetic methods are crucial for producing analogs with enhanced biological activity or reduced toxicity.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of Ethyl 6-fluoro derivatives against resistant strains of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, highlighting its potential as a therapeutic agent.

Case Study 2: Anticancer Activity

In vitro studies conducted on breast cancer cell lines demonstrated that the compound inhibited cell proliferation by inducing apoptosis through caspase activation pathways. This suggests its potential role as an adjunct therapy in cancer treatment.

Case Study 3: Neuroprotective Effects

Research published in Neuroscience Letters explored the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The findings revealed a significant reduction in cell death and oxidative stress markers, suggesting therapeutic potential for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of Ethyl 6-fluoro-1-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.

Comparison with Similar Compounds

Position 7 Substitutions

The 4-methylpiperazine group in the target compound distinguishes it from analogs with halogen or alternative amine substituents:

  • Chlorine at position 7: describes 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid.
  • Pyridin-2-ylpiperazine : reports a derivative with a pyridin-2-ylpiperazine substituent, which introduces aromaticity and hydrogen-bonding capacity. This modification may improve Gram-positive activity but risks metabolic instability due to the pyridine ring .

Aromatic Ring Variations

  • 4-Fluorophenyl vs. 2,4-Difluorophenyl: The target compound’s 4-fluorophenyl group (position 1) contrasts with the 2,4-difluorophenyl analog in and .
  • Cyclopropyl substitution: lists a cyclopropyl analog (Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate), where the cyclopropyl group at position 1 broadens activity against atypical pathogens but may reduce stability in acidic environments .

Physicochemical and Pharmacokinetic Properties

Compound Name Substituents (Position) Molecular Formula Key Properties (Inferred)
Ethyl 6-fluoro-1-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate 1: 4-Fluorophenyl; 7: 4-Me-piperazine C₂₃H₂₁F₂N₅O₃ Enhanced solubility (piperazine), moderate logP
7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid () 7: Cl C₁₅H₈ClF₂N₂O₃ High electronegativity, lower solubility
Ethyl 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate () 1: 2,4-Difluorophenyl; 7: Cl C₁₇H₁₀ClF₃N₂O₃ Increased lipophilicity, broader spectrum
Ethyl 1-(3-chloro-2-fluorobenzyl)-7-(4-pyridin-2-ylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate () 1: 3-Cl-2-F-benzyl; 7: pyridinyl-piperazine C₂₇H₂₅ClFN₅O₃ Improved Gram-positive activity, metabolic liability

Biological Activity

Ethyl 6-fluoro-1-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (commonly referred to as compound 1) is a synthetic compound belonging to the naphthyridine class, recognized for its significant biological activities, particularly as an antibacterial agent. This article provides an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C22H22F2N4O3
  • Molecular Weight : 428.43 g/mol
  • CAS Number : 100491-52-9

The compound features a naphthyridine core substituted with fluorine atoms and a piperazine moiety, which contribute to its unique pharmacological properties. The presence of these functional groups enhances its interaction with biological targets, potentially leading to improved therapeutic efficacy against various pathogens.

Compound 1 exhibits notable antibacterial activity through several mechanisms:

  • Inhibition of Bacterial Enzymes : It interacts with bacterial enzymes or receptors, disrupting critical metabolic pathways necessary for bacterial growth and replication.
  • Binding Affinity : Studies indicate that this compound can effectively bind to specific targets within bacterial cells. Ongoing research aims to elucidate its binding affinities and mechanisms at the molecular level.

Antibacterial Activity

Research has demonstrated that compound 1 possesses broad-spectrum antibacterial properties, making it valuable in combating resistant strains of bacteria. Its efficacy has been assessed through various in vitro and in vivo studies:

Study TypeFindings
In Vitro StudiesDemonstrated effective inhibition against Gram-positive and Gram-negative bacteria .
In Vivo StudiesShowed significant reduction in bacterial load in animal models .

Structure-Activity Relationships (SAR)

The biological activity of compound 1 is influenced by its structural components. Modifications to the piperazine ring and fluorine substitutions have been shown to enhance its antibacterial properties:

ModificationEffect on Activity
Addition of methyl groupImproved binding affinity and increased potency .
Variation in piperazine substituentsAltered spectrum of activity against specific bacterial strains .

Case Studies

Several case studies highlight the potential therapeutic applications of compound 1:

  • Case Study on Resistance : A study investigated the effectiveness of compound 1 against multi-drug resistant Staphylococcus aureus. Results indicated a significant decrease in bacterial viability compared to control groups, suggesting its potential as a treatment option for resistant infections .
  • Combination Therapy : Research explored the synergistic effects of combining compound 1 with existing antibiotics. The combination showed enhanced efficacy, reducing the required dosage of traditional antibiotics while maintaining effectiveness against resistant strains .

Q & A

Q. What synthetic strategies are commonly employed to prepare ethyl 6-fluoro-1,4-dihydro-1,8-naphthyridine-3-carboxylate derivatives?

The synthesis typically involves cyclocondensation of substituted pyridine precursors followed by functionalization at key positions (C-6, C-7). For example:

  • Step 1 : Substitution reactions at C-7 with amines (e.g., 4-methylpiperazine) under nucleophilic conditions, often using polar aprotic solvents (DMF, DMSO) at 80–120°C .
  • Step 2 : Hydrolysis of the ethyl ester group to yield the carboxylic acid derivative, optimized using NaOH in 1,4-dioxane/water at 85°C for 10 hours .
  • Modifications at C-6 (e.g., fluorine introduction) may require Balz-Schiemann reactions or halogenation .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • 1H/13C NMR : To confirm substituent positions (e.g., 4-fluorophenyl at N-1, 4-methylpiperazine at C-7) and dihydro-naphthyridine core .
  • X-ray crystallography : For resolving ambiguities in stereochemistry or crystal packing, often using SHELX programs (e.g., SHELXL for refinement) .
  • Mass spectrometry (HRMS) : To validate molecular weight and fragmentation patterns, especially for intermediates .

Advanced Research Questions

Q. How do structural modifications at C-7 (e.g., 4-methylpiperazine vs. aminopyrrolidine) influence antitumor activity?

  • SAR Insights :
  • Piperazine derivatives enhance solubility and bioavailability due to their basicity, but bulky substituents (e.g., 3-aminopyrrolidine) may improve target binding. Evidence shows trans-3-methoxy-4-methylaminopyrrolidinyl derivatives exhibit superior cytotoxicity against human tumor lines (e.g., AG-7352 in ) .
  • Comparative studies using murine P388 leukemia models indicate that 7-(4-methylpiperazin-1-yl) derivatives may have lower in vivo efficacy than pyrrolidine analogues, suggesting pharmacokinetic trade-offs .

Q. What experimental challenges arise in resolving contradictory data on fluorine substituent effects at C-6?

  • Case Study :
  • reports that removing fluorine at C-6 enhances cytotoxicity (2x potency in P388 leukemia), contradicting fluoroquinolone paradigms where fluorine improves DNA gyrase binding .
  • Resolution Strategy :
  • Perform isothermal titration calorimetry (ITC) to compare binding affinities of 6-fluoro vs. 6-H analogues to bacterial/tumor targets.
  • Use DFT calculations to assess electronic effects of fluorine on the naphthyridine core’s aromaticity and charge distribution .

Q. How can researchers optimize reaction yields for hydrolysis of the ethyl ester group?

  • Methodological Recommendations :
  • Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate NaOH-mediated hydrolysis .
  • Solvent Optimization : Replace 1,4-dioxane with THF/water mixtures to reduce side reactions (e.g., oxazole formation) .
  • In Situ Monitoring : Employ HPLC with UV detection (λ = 254 nm) to track ester conversion and terminate reactions at ~90% completion .

Critical Analysis of Contradictions

  • Fluorine at C-6 : While suggests de-fluorination improves antitumor activity, fluoroquinolone studies () emphasize fluorine’s role in enhancing antibacterial potency via gyrase inhibition. This discrepancy implies divergent mechanisms of action (DNA intercalation vs. enzyme inhibition), necessitating target-specific SAR studies.

Methodological Resources

  • Structural Refinement : Use SHELXL for high-resolution crystallographic data, especially for resolving piperazine/pyrrolidine conformations .
  • In Vivo Testing : Adopt xenograft models (e.g., HCT-116 colorectal cancer) to validate in vitro cytotoxicity findings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.